molecular formula C22H25N5O4 B2380686 Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate CAS No. 919012-18-3

Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate

Cat. No. B2380686
CAS RN: 919012-18-3
M. Wt: 423.473
InChI Key: NJSSRGMHVJYGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

A study by Кorobko, Hadjipavlou-Litina, and Logoyda (2018) synthesized new derivatives of 1,3-dimethylxanthine with pyrazole, including compounds structurally related to Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate. These compounds demonstrated significant antioxidant and anti-inflammatory activities, surpassing even Trolox in lipid peroxidation inhibition tests. Their findings suggest potential applications in therapeutic contexts, especially where oxidative stress and inflammation are key factors (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Synthesis and Structural Studies

Research by Dotsenko, Sventukh, and Krivokolysko (2012) delved into the synthesis of related compounds, including pyrido-thieno[1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives. This work underscores the complexity and versatility in the synthesis of these compounds, offering insights into their potential structural modifications for various applications in chemical and pharmaceutical research (Dotsenko, Sventukh, & Krivokolysko, 2012).

Spectral and Photophysical Properties

Wenska, Koput, Insińska-Rak, Golankiewicz, Goslinski, and Ostrowski (2004) studied the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, closely related to Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate. Their research provided valuable data on the fluorescence behavior of these compounds, influenced by solvent polarity and pH, which is crucial for their potential applications in bioimaging and photodynamic therapy (Wenska, Koput, Insińska-Rak, Golankiewicz, Goslinski, & Ostrowski, 2004).

properties

IUPAC Name

methyl 3-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-13-14(2)27-18-19(23-21(27)26(13)15(3)16-9-7-6-8-10-16)24(4)22(30)25(20(18)29)12-11-17(28)31-5/h6-10,15H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSRGMHVJYGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(=O)OC)C(C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate

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